2-Methyl-7-(piperidin-1-ylmethyl)-1H-benzo[d]imidazol-6-ol
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Description
Synthesis Analysis
The synthesis of this compound involves intricate steps, including cyclization, functional group transformations, and regioselective reactions. Researchers have explored various methods to access substituted benzimidazoles and piperidines, aiming for efficiency and scalability. Notably, hydrogenation, cyclization, cycloaddition, annulation, and multicomponent reactions have been employed .
Mechanism of Action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . The interaction of this compound with its targets and the resulting changes would depend on the specific biological or chemical context in which it is used.
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The downstream effects would depend on the specific targets and biological context.
Result of Action
Some piperidine derivatives have been evaluated for anti-inflammatory activity . The specific effects of this compound would depend on its targets and mode of action.
Properties
IUPAC Name |
2-methyl-4-(piperidin-1-ylmethyl)-1H-benzimidazol-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-10-15-12-5-6-13(18)11(14(12)16-10)9-17-7-3-2-4-8-17/h5-6,18H,2-4,7-9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIIUWAJKUSXNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=CC(=C2CN3CCCCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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